8-hydroxyquinoline-5-sulfonic Acid Hydrate

描述

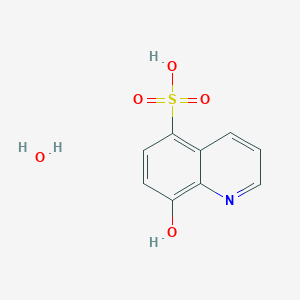

Structure

3D Structure of Parent

属性

IUPAC Name |

8-hydroxyquinoline-5-sulfonic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4S.H2O/c11-7-3-4-8(15(12,13)14)6-2-1-5-10-9(6)7;/h1-5,11H,(H,12,13,14);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUXYGIQVWKDVTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)O)S(=O)(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058754 | |

| Record name | 8-Hydroxy-5-quinolinesulfonic acid monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207386-92-3, 283158-18-9 | |

| Record name | 5-Quinolinesulfonic acid, 8-hydroxy-, hydrate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207386-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxy-5-quinolinesulfonic acid monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0283158189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Hydroxy-5-quinolinesulfonic acid monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Hydroxyquinoline-5-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-Hydroxyquinoline-5-sulfonic acid hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-HYDROXY-5-QUINOLINESULFONIC ACID MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N85KC14Z44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-hydroxyquinoline-5-sulfonic acid hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 8-hydroxyquinoline-5-sulfonic acid hydrate, a versatile quinoline derivative. This document details its physical characteristics, chemical behavior, biological activities, and applications, with a focus on its role as a chelating agent.

Core Chemical and Physical Properties

This compound is a yellow, finely crystalline powder.[1][2] Its key physical and chemical data are summarized below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇NO₄S·xH₂O | [3] |

| C₉H₉NO₅S (hydrate) | [4] | |

| C₉H₇NO₄S·H₂O (monohydrate) | [5][6] | |

| Molecular Weight | 225.22 g/mol (anhydrous basis) | [3][4][7] |

| 243.24 g/mol (monohydrate) | [5][8][9] | |

| CAS Number | 84-88-8 (anhydrous) | [1][2][7] |

| 207386-92-3 (hydrate) | [3][4] | |

| 283158-18-9 (monohydrate) | [5][8][10] | |

| Appearance | Yellow fine crystalline powder | [1][3] |

| White to pale yellow crystalline solid | [4] | |

| Light yellow crystalline powder | [6] | |

| Melting Point | >300 °C | |

| 310 - 314 °C | [6] | |

| 316-317 °C (1.5 hydrate) | [1] | |

| 322 °C | [5] | |

| Solubility | Very soluble in water | [2][4] |

| Soluble in Pyridine (5% solution is clear yellow) | [3] | |

| Slightly soluble in organic solvents | [2] | |

| pKa | pK1: 4.092 (+1); pK2: 8.776 (0) (at 25°C) | [2] |

| Absorbance Peak | 243 nm | [9] |

| Assay | ≥97% | [3] |

| ≥97.5 to ≤102.5% (dry wt. basis) | [11] | |

| ≥98% | [6] |

Chemical Properties and Reactivity

The chemical behavior of 8-hydroxyquinoline-5-sulfonic acid is dominated by its functional groups: the quinoline ring system, a hydroxyl group, and a sulfonic acid group.

-

Metal Chelation: The most significant chemical property is its ability to act as a potent chelating agent.[6][12] The hydroxyl and quinoline nitrogen atoms form stable complexes with a wide range of metal ions, including copper, zinc, iron, and aluminum.[4][13] This chelation is the basis for many of its applications in analytical chemistry and its biological activity. The sulfonic acid group enhances the water solubility of both the free ligand and its metal complexes.[12]

-

Acid-Base Reactions: The sulfonic acid group is strongly acidic and can donate a proton, while the phenolic hydroxyl group and the quinoline nitrogen can act as bases.[4] This allows the molecule to participate in acid-base reactions, influencing its solubility and reactivity in different pH environments.

-

Spectroscopic Properties: The compound and its metal complexes are often fluorescent, which is a key feature for their use in analytical detection methods.[4][14] The monohydrate form has a characteristic absorbance peak at 243 nm.[9]

Biological Activity and Mechanism of Action

8-hydroxyquinoline-5-sulfonic acid and related 8-hydroxyquinoline compounds exhibit a range of biological activities, which are primarily attributed to their metal-chelating properties.[15]

-

Antimicrobial and Antifungal Activity: The compound has demonstrated antibacterial and antifungal properties.[4][15] The proposed mechanism of action involves the chelation of essential metal ions, such as copper and iron, which are vital for the growth and metabolic processes of microbes.[4][15] By sequestering these ions, the compound disrupts critical enzymatic functions within the pathogens. The biological activity of 8-hydroxyquinolines can be enhanced by their complexation with metal ions like Cu²⁺ or Fe³⁺.[15]

-

Antitumor Potential: Studies have indicated potential applications in cancer therapy, with investigations into its ability to induce apoptosis in certain cancer cell lines.[4] Novel electrospun materials containing the compound have shown good cytotoxicity against human cervical HeLa tumor cells, with the copper (Cu²⁺) complex being the most prominent.[15]

The diagram below illustrates the proposed mechanism of antimicrobial action through metal ion chelation.

Caption: Proposed antimicrobial mechanism via chelation of essential metal ions.

Experimental Protocols and Methodologies

Detailed experimental protocols are often specific to the laboratory and application. However, based on available literature, the following outlines key methodologies.

A. Purification Protocol: Recrystallization

A common method for purifying 8-hydroxyquinoline-5-sulfonic acid is recrystallization.[1]

-

Dissolution: Dissolve the crude compound in a minimal amount of hot solvent. Suitable solvents include water (forms a 1.5 hydrate) or dilute hydrochloric acid (approximately 2% by weight).[1]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath to promote crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals under vacuum to remove residual solvent.

B. Analytical Protocol: Trace Metal Detection by Fluorescence Spectroscopy

The compound is widely used as a pre-column or post-column reagent for the fluorescence detection of metal ions in chromatographic systems.[4][11][16]

-

Sample Preparation: Prepare the sample containing the metal ions of interest in a suitable aqueous buffer.

-

Reagent Preparation: Prepare a solution of this compound in the same or a compatible buffer.

-

Complexation: Mix the sample and reagent solutions. The chelator will form fluorescent complexes with the target metal ions. The reaction conditions (pH, temperature, incubation time) should be optimized for the specific metal.

-

Chromatographic Separation (Optional): If analyzing a mixture of metals, separate the different metal-chelate complexes using High-Performance Liquid Chromatography (HPLC).

-

Fluorescence Detection: Pass the solution (or HPLC eluent) through a fluorescence detector. Excite the complexes at their excitation maximum and measure the emission at the corresponding emission maximum.

-

Quantification: Create a calibration curve using known concentrations of the metal standards. Quantify the amount of metal in the sample by comparing its fluorescence intensity to the calibration curve.

The general workflow for this analytical application is visualized below.

Caption: Workflow for trace metal analysis using HQS and fluorescence detection.

Applications

The unique properties of this compound lead to its use in several scientific and industrial fields.

-

Analytical Chemistry: It is primarily used as a sensitive reagent for the determination of trace metal ions through fluorescence spectroscopy and other analytical techniques.[2][4][11][16]

-

Pharmaceutical Research: The compound is investigated for its therapeutic potential as an antimicrobial and anticancer agent.[4][12] It is also used in the synthesis of other compounds, such as those targeting fat mass and obesity-associated proteins and anti-schistosomal agents.[1]

-

Environmental Monitoring: Its strong metal-chelating ability makes it valuable for assessing heavy metal contamination in environmental samples.[4]

The relationship between its core property (chelation) and its main applications is depicted below.

Caption: Relationship between chelation and primary applications.

Safety and Handling

8-hydroxyquinoline-5-sulfonic acid monohydrate is considered hazardous.[10]

-

Hazards: It causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5][7][8][10]

-

Precautions: Users should wash hands and any exposed skin thoroughly after handling.[10] It is crucial to avoid breathing dust and to use the substance only outdoors or in a well-ventilated area.[8][10]

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and face protection.[8][10]

-

Storage: Store in a well-ventilated, dry place with the container tightly closed.[3][10] It is classified as a combustible solid.[5]

Always consult the material safety data sheet (MSDS) for complete and detailed safety information before handling this chemical.[8][10]

References

- 1. 8-Hydroxyquinoline-5-sulfonic acid | 84-88-8 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. 8-Hydroxy-5-quinolinesulfonic acid hydrate [sorachim.com]

- 4. Buy this compound | 207386-92-3 [smolecule.com]

- 5. 8-Hydroxyquinoline-5-sulfonic acid monohydrate for synthesis 283158-18-9 [sigmaaldrich.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 8-Hydroxyquinoline-5-sulfonic acid | C9H7NO4S | CID 6792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Absorption [8-hydroxyquinoline-5-sulfonic Acid] | AAT Bioquest [aatbio.com]

- 10. fishersci.com [fishersci.com]

- 11. This compound, 98% 500 g | Request for Quote [thermofisher.com]

- 12. This compound (283158-18-9) at Nordmann - nordmann.global [nordmann.global]

- 13. 8-hydroxyquinoline-5-sulfonic acid | Semantic Scholar [semanticscholar.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. This compound, 98% 250 g | Request for Quote [thermofisher.com]

An In-depth Technical Guide to 8-Hydroxyquinoline-5-sulfonic acid hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxyquinoline-5-sulfonic acid hydrate is a versatile organic compound with significant applications in analytical chemistry, microbiology, and oncology. Its core functionality stems from its potent metal-chelating properties, which are conferred by the proximate hydroxyl and quinoline nitrogen moieties. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its key applications, and an exploration of its mechanisms of action.

Chemical and Physical Properties

8-Hydroxyquinoline-5-sulfonic acid is commercially available in anhydrous and hydrated forms. The CAS (Chemical Abstracts Service) numbers are crucial for the unambiguous identification of these different forms.

| Property | Value | CAS Number |

| Hydrate Form | This compound | 207386-92-3 |

| Monohydrate Form | 8-hydroxyquinoline-5-sulfonic acid monohydrate | 283158-18-9, 84-88-8 |

| Anhydrous Form | 8-hydroxyquinoline-5-sulfonic acid | 84-88-8[1][2][3][4] |

A summary of the key physicochemical properties of 8-hydroxyquinoline-5-sulfonic acid is presented below.

| Property | Value | Reference |

| Molecular Formula | C₉H₇NO₄S (anhydrous) | [1][2][4] |

| Molecular Weight | 225.22 g/mol (anhydrous) | [1][2][4] |

| Appearance | Pale yellow to yellow crystalline powder | [2][5] |

| Melting Point | 311-313 °C | [5] |

| Solubility | Slightly soluble in DMSO and Methanol (with heating and sonication) | [5] |

| logP (Octanol/Water Partition Coefficient) | 1.187 (Crippen Method) | [6] |

| pKa | Three acid dissociation constants have been computationally determined, with the first being negative. | [7] |

Synthesis

The synthesis of 8-hydroxyquinoline, the parent compound, is often achieved through the Skraup reaction, which involves the cyclization of o-aminophenol with glycerol in the presence of sulfuric acid and an oxidizing agent.[8][9] A detailed protocol for the synthesis of 8-hydroxyquinoline is as follows:

Protocol 2.1: Synthesis of 8-Hydroxyquinoline

Materials:

-

o-Aminophenol

-

Glycerol

-

Concentrated sulfuric acid

-

o-Nitrophenol (oxidizing agent)

-

Anhydrous copper sulfate

-

Calcium oxide

-

30% Sodium hydroxide solution

-

Acid-resistant reaction vessel

-

Round bottom flask (50 ml)

-

Magnetic stirrer

Procedure:

-

In an acid-resistant reaction vessel, add glycerol and then slowly add concentrated sulfuric acid while stirring.

-

Sequentially add o-aminophenol and o-nitrophenol to the mixture. Initially, add 65% of the total oleum.

-

Heat the mixture to 125°C. The reaction is exothermic and the temperature will naturally rise to 140°C.

-

Once the temperature returns to 136°C, add the remaining oleum, maintaining the temperature at 137°C.

-

After the addition is complete, maintain the temperature for 4 hours.

-

Cool the reaction mixture to below 100°C.

-

Transfer the mixture to a separate acid-resistant pot containing 10 times the amount of water (relative to the o-aminophenol used).

-

Stir and heat the diluted mixture to 75-80°C.

-

Neutralize the solution to a pH of 7.0-7.2 using a 30% sodium hydroxide solution.

-

A precipitate will form. Collect the precipitate while it is still hot.

-

The crude product can be purified by sublimation under reduced pressure to yield the final 8-hydroxyquinoline product.[8]

To obtain 8-hydroxyquinoline-5-sulfonic acid, the 8-hydroxyquinoline is then sulfonated.

Experimental Protocols

Fluorescence Detection of Metal Ions

8-Hydroxyquinoline-5-sulfonic acid is a widely used reagent for the fluorometric determination of metal ions. The chelation of metal ions by the compound enhances fluorescence, allowing for sensitive detection.[10][11]

Protocol 3.1.1: General Procedure for Metal Ion Detection

Materials:

-

8-hydroxyquinoline-5-sulfonic acid (HQS) solution (1 mM)

-

Stock solutions of metal ions of interest

-

Buffer solution (e.g., Tris-HCl, pH 9)[11]

-

Spectrofluorometer

-

Cuvettes or 96-well plates

Procedure:

-

Prepare a series of standard solutions of the target metal ion at various concentrations.

-

In a cuvette or the well of a 96-well plate, mix the HQS solution with the metal ion standard or the sample solution.

-

Adjust the pH of the solution to the optimal range for the specific metal-HQS complex (typically between pH 5 and 8).[10]

-

Allow the solution to incubate at room temperature for a predetermined time to ensure the complexation reaction reaches equilibrium.

-

Measure the fluorescence intensity using a spectrofluorometer at the optimal excitation and emission wavelengths for the metal-HQS complex.

-

Construct a calibration curve by plotting the fluorescence intensity against the concentration of the metal ion standards.

-

Determine the concentration of the metal ion in the unknown sample by interpolating its fluorescence intensity on the calibration curve.[12]

Antimicrobial Susceptibility Testing

The antimicrobial properties of 8-hydroxyquinoline-5-sulfonic acid can be evaluated using standard methods such as the agar disk diffusion assay.[13]

Protocol 3.2.1: Agar Disk Diffusion Assay

Materials:

-

Pure culture of the test microorganism (e.g., Staphylococcus aureus, Candida albicans)

-

Appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose Agar for fungi)[14]

-

Sterile cotton swabs

-

Sterile paper disks

-

Solution of 8-hydroxyquinoline-5-sulfonic acid at a known concentration

-

Incubator

Procedure:

-

Prepare a standardized inoculum of the test microorganism with a turbidity equivalent to the 0.5 McFarland standard.[13]

-

Using a sterile cotton swab, evenly inoculate the entire surface of the agar plate with the microbial suspension.

-

Allow the plate to dry for a few minutes.

-

Impregnate sterile paper disks with a known volume and concentration of the 8-hydroxyquinoline-5-sulfonic acid solution.

-

Place the impregnated disks onto the surface of the inoculated agar plate.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).[14]

-

After incubation, measure the diameter of the zone of inhibition around each disk in millimeters. The size of the zone is indicative of the antimicrobial activity.

In Vitro Cytotoxicity Assay

The antitumor potential of 8-hydroxyquinoline-5-sulfonic acid can be assessed by determining its cytotoxicity against cancer cell lines using assays like the MTT or SRB assay.[15][16][17]

Protocol 3.3.1: Sulforhodamine B (SRB) Assay

Materials:

-

Cancer cell line of interest (e.g., HeLa)

-

Complete cell culture medium

-

96-well plates

-

8-hydroxyquinoline-5-sulfonic acid solution

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris-base solution

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of 8-hydroxyquinoline-5-sulfonic acid and incubate for a specific period (e.g., 48 or 72 hours).

-

After the incubation period, fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.

-

Wash the plates several times with water and allow them to air dry.

-

Stain the fixed cells with the SRB solution for 30 minutes at room temperature.

-

Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilize the bound SRB dye with a Tris-base solution.

-

Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).[15]

Mechanisms of Action

Antimicrobial and Antifungal Activity

The primary mechanism underlying the antimicrobial and antifungal activity of 8-hydroxyquinoline-5-sulfonic acid is its ability to chelate essential metal ions.[14][18] Microorganisms require metal ions like iron, zinc, and copper as cofactors for various enzymes involved in critical metabolic pathways. By sequestering these metal ions, 8-hydroxyquinoline-5-sulfonic acid disrupts these enzymatic processes, leading to the inhibition of microbial growth and, ultimately, cell death.[18]

Caption: Proposed antimicrobial mechanism of 8-hydroxyquinoline-5-sulfonic acid.

Antitumor Activity

The antitumor effect of 8-hydroxyquinoline-5-sulfonic acid is also linked to its metal-chelating properties, which can induce apoptosis (programmed cell death) in cancer cells. One proposed mechanism involves the induction of the extrinsic apoptotic pathway. This can be initiated by the upregulation of death receptors, such as DR5, on the cancer cell surface. The binding of ligands like TRAIL to these receptors triggers a signaling cascade that activates caspases, the key executioners of apoptosis.[19][20]

Caption: Proposed signaling pathway for the induction of apoptosis by 8-hydroxyquinoline-5-sulfonic acid.

Conclusion

This compound is a compound of significant interest to researchers in various scientific disciplines. Its well-characterized metal-chelating ability forms the basis of its utility in analytical chemistry for the detection of trace metals. Furthermore, this same property underpins its promising biological activities as an antimicrobial and antitumor agent. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for further research and development involving this versatile molecule.

References

- 1. 8-Hydroxyquinoline-5-sulfonic acid [webbook.nist.gov]

- 2. 8-Hydroxyquinoline-5-sulfonic acid | C9H7NO4S | CID 6792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 8-Hydroxyquinoline-5-sulfonic acid | 84-88-8 [chemicalbook.com]

- 4. 8-Hydroxyquinoline-5-sulfonic acid [webbook.nist.gov]

- 5. 84-88-8 CAS MSDS (8-Hydroxyquinoline-5-sulfonic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. chemeo.com [chemeo.com]

- 7. researchgate.net [researchgate.net]

- 8. 8-Hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 9. rroij.com [rroij.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. Fluorimetric sequential injection determination of magnesium using 8-hydroxiquinoline-5-sulfonic acid in a micellar medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. apec.org [apec.org]

- 14. 8-Hydroxyquinoline-5-Sulfonic Acid-Containing Poly (Vinyl Alcohol)/Chitosan Electrospun Materials and Their Cu2+ and Fe3+ Complexes: Preparation, Antibacterial, Antifungal and Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. files01.core.ac.uk [files01.core.ac.uk]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

An In-depth Technical Guide to 8-Hydroxyquinoline-5-sulfonic Acid Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-hydroxyquinoline-5-sulfonic acid and its hydrated forms, with a focus on its physicochemical properties, experimental applications, and its role in biological systems. This document is intended to serve as a valuable resource for professionals in research and development.

Core Quantitative Data

The physical and chemical properties of 8-hydroxyquinoline-5-sulfonic acid are summarized in the table below. Data for both the anhydrous and monohydrate forms are provided for clarity and comparative analysis.

| Property | Anhydrous 8-Hydroxyquinoline-5-sulfonic Acid | 8-Hydroxyquinoline-5-sulfonic Acid Monohydrate |

| Molecular Formula | C₉H₇NO₄S[1] | C₉H₇NO₄S·H₂O[2] |

| Molecular Weight | 225.22 g/mol [1][3][4] | 243.24 g/mol [2] |

| CAS Number | 84-88-8[1] | 283158-18-9[2] |

| Appearance | White to off-white or yellow crystalline powder[5] | Light yellow crystalline powder[2] |

| Melting Point | >300 °C[6] | 310 - 314 °C[2], 322 °C |

| Solubility | Very soluble in water[5]. Slightly soluble in organic solvents. | Soluble in water[2]. |

| pKa | pK₁: 4.09 (25 °C), pK₂: 8.78 (25 °C)[5][7] | Not explicitly specified |

Experimental Protocols

8-Hydroxyquinoline-5-sulfonic acid is a versatile compound, primarily utilized for its strong metal-chelating properties. This characteristic is leveraged in various experimental protocols for the detection and quantification of metal ions.

Fluorometric Determination of Metal Ions

This protocol outlines a general procedure for the determination of metal ions using 8-hydroxyquinoline-5-sulfonic acid (HQS) as a fluorescent chelating agent. The chelation of HQS with many metal ions results in a significant enhancement of fluorescence, allowing for sensitive detection.

Materials:

-

8-hydroxyquinoline-5-sulfonic acid hydrate

-

Stock solutions of the metal ion of interest (e.g., Al³⁺, Zn²⁺, Mg²⁺)

-

pH buffer solutions (e.g., acetate, phosphate)

-

Spectrofluorometer

Procedure:

-

Prepare a stock solution of HQS in deionized water.

-

In a series of cuvettes, add a fixed volume of the HQS stock solution.

-

To each cuvette, add varying concentrations of the metal ion standard solutions.

-

Adjust the pH of each solution to the optimal range for complex formation (typically between pH 5 and 8) using an appropriate buffer.

-

Allow the solutions to equilibrate for a sufficient time to ensure complete complexation.

-

Measure the fluorescence intensity of each solution using a spectrofluorometer at the optimal excitation and emission wavelengths for the specific metal-HQS complex.

-

Construct a calibration curve by plotting the fluorescence intensity against the metal ion concentration.

-

The concentration of the metal ion in an unknown sample can be determined by measuring its fluorescence under the same conditions and interpolating from the calibration curve.

Capillary Zone Electrophoresis (CZE) for Metal Ion Separation

This protocol describes the use of HQS as an on-column chelating agent for the separation and detection of metal cations by CZE.

Materials:

-

This compound

-

Background electrolyte (BGE) solution containing a suitable buffer

-

Capillary electrophoresis system with a suitable detector (e.g., UV-Vis or laser-induced fluorescence)

-

Standard solutions of metal ions

Procedure:

-

Prepare the BGE by dissolving HQS and the buffer components in deionized water. The concentration of HQS in the BGE is a critical parameter that influences the separation.

-

Flush the capillary with the BGE.

-

Inject a small plug of the sample containing the metal ions into the capillary.

-

Apply a high voltage across the capillary to initiate the electrophoretic separation.

-

Metal ions will form complexes with HQS within the capillary. The charge and size of these complexes will determine their electrophoretic mobility, leading to their separation.

-

Detect the separated metal-HQS complexes as they pass the detector.

-

The identification and quantification of the metal ions are achieved by comparing their migration times and peak areas with those of known standards.

Signaling Pathways and Logical Relationships

The primary mechanism of action of 8-hydroxyquinoline-5-sulfonic acid in many biological and analytical applications is its ability to chelate metal ions. This interaction can be visualized as a fundamental logical relationship.

References

- 1. 8-Hydroxyquinoline-5-sulfonic acid [webbook.nist.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 8-Hydroxyquinoline-5-sulfonic acid | C9H7NO4S | CID 6792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemeo.com [chemeo.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 8-Hydroxy-5-quinolinesulfonic acid 98 207386-92-3 [sigmaaldrich.com]

- 7. 8-Hydroxyquinoline-5-sulfonic acid | 84-88-8 [chemicalbook.com]

An In-depth Technical Guide to the Laboratory Synthesis of 8-hydroxyquinoline-5-sulfonic acid hydrate

This guide provides a comprehensive protocol for the synthesis of 8-hydroxyquinoline-5-sulfonic acid hydrate, tailored for researchers, scientists, and professionals in drug development. The document outlines the primary synthesis methodology, detailed experimental procedures, and critical safety information.

Overview of Synthesis

The principal and most direct method for synthesizing 8-hydroxyquinoline-5-sulfonic acid is through the electrophilic sulfonation of 8-hydroxyquinoline. This reaction utilizes fuming sulfuric acid to introduce a sulfonic acid group (-SO₃H) onto the quinoline ring, primarily at the 5-position. The resulting product is typically isolated as a hydrate.

Experimental Protocol: Sulfonation of 8-Hydroxyquinoline

This protocol is adapted from established laboratory procedures for the preparation of this compound.[1]

2.1. Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |

| 8-Hydroxyquinoline | C₉H₇NO | 145.16 | Starting material. |

| Fuming Sulfuric Acid | H₂SO₄ ⋅ xSO₃ | Variable | Sulfonating agent. Handle with extreme care. |

| Deionized Water | H₂O | 18.02 | Used for precipitation and washing. |

| Ice Bath | - | - | For temperature control. |

| Reaction Vessel (Flask) | - | - | Must be resistant to strong acid. |

| Magnetic Stirrer/Stir Bar | - | - | For continuous mixing. |

| Buchner Funnel & Flask | - | - | For filtration. |

| Drying Oven | - | - | For drying the final product. |

2.2. Synthesis Procedure

-

Preparation : In a suitable reaction vessel, place the fuming sulfuric acid and cool it to below 10°C using an ice bath while stirring.[1]

-

Addition of Reactant : Gradually add 8-hydroxyquinoline powder to the cold, stirring fuming sulfuric acid. It is crucial to maintain the reaction temperature below 15°C during this addition to control the reaction rate and prevent unwanted side products.[1]

-

Reaction : Once the addition is complete, allow the mixture to heat gently. Continue to stir the reaction mixture for 5 hours, ensuring the temperature does not exceed 30°C.[1]

-

Maturation : After the stirring period, allow the reaction mixture to stand overnight at room temperature.[1]

-

Precipitation : Carefully pour the reaction solution into a separate beaker containing 8 to 10 times its volume of water (based on the initial volume of 8-hydroxyquinoline). Control this quenching process to maintain the water temperature at approximately 60°C. This will cause the product to precipitate out of the solution as a yellow crystalline solid.[1]

-

Crystallization : Allow the suspension to stand overnight to ensure complete crystallization of the product.[1]

-

Isolation : Collect the precipitated solid by filtration, for instance, using a Buchner funnel.[1]

-

Washing : Wash the filtered product with cold deionized water to remove any residual acid and impurities.[1]

-

Drying : Dry the purified product in an oven at 100°C to obtain the final this compound.[1] The expected yield from this procedure is approximately 87%.[1]

2.3. Purification

For higher purity, the synthesized acid can be recrystallized. This can be achieved by dissolving the product in hot water (it crystallizes as the 1.5 hydrate) or in dilute hydrochloric acid (approximately 2% by weight).[1][2]

Quantitative Data Summary

| Parameter | Value / Condition | Source |

| Reactants | ||

| Starting Material | 8-Hydroxyquinoline | [1] |

| Sulfonating Agent | Fuming Sulfuric Acid | [1] |

| Reaction Conditions | ||

| Initial Temperature (Reagent Addition) | < 15°C | [1] |

| Reaction Temperature | < 30°C | [1] |

| Reaction Time | 5 hours, then overnight | [1] |

| Workup & Purification | ||

| Precipitation Medium | 8-10x volume of Water | [1] |

| Precipitation Temperature | ~60°C | [1] |

| Drying Temperature | 100°C | [1] |

| Yield | ||

| Expected Yield | ~87% | [1] |

| Product Characteristics | ||

| Appearance | Yellow fine crystalline powder | [2] |

| Molecular Formula | C₉H₇NO₄S | [3] |

| Molecular Weight | 225.22 g/mol (anhydrous) | [3] |

| Common Hydrate Form | Monohydrate or 1.5 hydrate | [2][4] |

Safety and Handling

-

Hazards : 8-hydroxyquinoline-5-sulfonic acid is harmful if swallowed and is an irritant to the eyes, respiratory system, and skin.[1][5] Fuming sulfuric acid is extremely corrosive and reacts violently with water.

-

Precautions : All procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.[5]

Synthesis Workflow Diagram

The following diagram illustrates the complete workflow for the synthesis of this compound.

References

physical appearance of 8-hydroxyquinoline-5-sulfonic acid hydrate

An In-depth Technical Guide on the Physical Properties of 8-Hydroxyquinoline-5-sulfonic Acid Hydrate

This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

This compound is a versatile chemical compound used in various scientific applications, including as a chelating agent for the determination of trace metal ions.[1][2] Its molecular structure consists of a quinoline ring substituted with hydroxyl and sulfonic acid groups.[1]

Physical Appearance

The compound typically presents as a crystalline powder.[1] The color is variously described as white, off-white, yellow, pale yellow, light yellow, cream, or yellow-to-green.[1][2][3][4][5][6] It can also be found in the form of crystals or lumps.[5][6] The material is noted to be an odorless solid.[1][6]

Solubility and Stability

This compound is very soluble in water, forming a clear solution.[1][7] It is slightly soluble in organic solvents.[1] The compound is stable under normal temperatures and pressures.[1] For storage, it should be kept at room temperature and protected from moisture.[4]

Quantitative Data Summary

The key physicochemical properties of 8-hydroxyquinoline-5-sulfonic acid and its hydrate forms are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇NO₄S (anhydrous) C₉H₇NO₄S·H₂O (monohydrate) C₉H₇NO₄S·xH₂O (hydrate) | [2][4][8] |

| Molecular Weight | 225.22 g/mol (anhydrous basis) 243.24 g/mol (monohydrate) | [2][4][8][9] |

| Melting Point | >300 °C, 310 - 314 °C[2], 316-317 °C (1.5 hydrate)[3], 322 °C[9] | [2][3][9] |

| pKa (at 25°C) | pK1: 4.092 (+1), pK2: 8.776 (0) | [1] |

| Water Solubility | Very soluble | [1][7] |

| Assay / Purity | ≥97%[4], ≥97.5% (dry wt. basis)[5], ≥98% (HPLC)[2] | [2][4][5] |

| Water Content (Hydrate) | > 3.8%[4], ≤14% (Karl Fischer)[5] | [4][5] |

| CAS Number | 84-88-8 (anhydrous)[1][8], 207386-92-3 (hydrate)[4][5], 283158-18-9 (monohydrate)[2] | [1][2][4][5][8] |

Experimental Protocols

Detailed methodologies for the purification and analysis of this compound are critical for ensuring experimental reproducibility and accuracy.

Purification by Recrystallization

A common method for purifying the compound is through recrystallization.[3]

-

Objective: To purify crude 8-hydroxyquinoline-5-sulfonic acid.

-

Materials: Crude 8-hydroxyquinoline-5-sulfonic acid, deionized water or dilute hydrochloric acid (approx. 2% by weight).

-

Procedure:

-

Dissolve the crude acid in a minimum amount of hot deionized water or dilute HCl.

-

Allow the solution to cool slowly to room temperature to promote the formation of crystals.

-

For further precipitation, the solution can be placed overnight.[1]

-

Collect the crystals by filtration.

-

Wash the collected crystals with a small amount of cold solvent (water or dilute HCl).

-

Dry the purified crystals. A drying temperature of 100°C has been noted to yield the final product.[1] The resulting crystals from water are often the 1.5 hydrate form.[3]

-

Assay by Aqueous Acid-Base Titration

The purity of the compound can be determined on a dry weight basis using acid-base titration.

-

Objective: To quantify the percentage of 8-hydroxyquinoline-5-sulfonic acid in a sample.

-

Principle: The sulfonic acid group is strongly acidic and can be titrated with a standardized strong base (e.g., NaOH).

-

Procedure (General Outline):

-

Accurately weigh a sample of the dried compound.

-

Dissolve the sample in a suitable amount of deionized water.

-

Add a few drops of an appropriate pH indicator.

-

Titrate the solution with a standardized solution of sodium hydroxide until the endpoint is reached.

-

Calculate the purity based on the volume of titrant used, its concentration, and the initial mass of the sample.

-

Water Content by Karl Fischer Titration

This is a standard method for determining the water content in the hydrate form.[5]

-

Objective: To quantify the amount of water in this compound.

-

Principle: The Karl Fischer reagent reacts stoichiometrically with water. The endpoint is detected potentiometrically.

-

Procedure (General Outline):

-

A specialized Karl Fischer titrator is used.

-

A known mass of the hydrate sample is introduced into the titration cell containing the Karl Fischer reagent.

-

The reagent is added until all the water from the sample has been consumed.

-

The instrument calculates the water content, typically expressed as a percentage.[5]

-

Visualization of Workflows

Diagrams are provided to illustrate key processes involving the compound.

Caption: Workflow for the purification of this compound.

Caption: Use of 8-HQS as a chelating agent for metal ion analysis.

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 8-Hydroxyquinoline-5-sulfonic acid | 84-88-8 [chemicalbook.com]

- 4. 8-Hydroxy-5-quinolinesulfonic acid hydrate [sorachim.com]

- 5. This compound, 98% 500 g | Request for Quote [thermofisher.com]

- 6. 8-Hydroxyquinoline-5-sulfonic acid | C9H7NO4S | CID 6792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. 8-Hydroxyquinoline-5-sulfonic acid [webbook.nist.gov]

- 9. 8-Hydroxyquinoline-5-sulfonic acid monohydrate CAS 283158-18-9 | 814436 [merckmillipore.com]

Stability and Storage of 8-Hydroxyquinoline-5-sulfonic Acid Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 8-hydroxyquinoline-5-sulfonic acid hydrate. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety in research and pharmaceutical applications. This document summarizes key stability data, outlines experimental protocols for stability testing, and provides visual representations of relevant workflows and potential degradation pathways.

Physicochemical Properties and General Stability

This compound is a yellow crystalline powder. It is known to be stable for at least two years when stored at room temperature and protected from moisture. However, it is sensitive to light and should be stored in a tightly closed, light-resistant container in a cool, dry, and well-ventilated area.[1] Incompatible materials to avoid include strong oxidizing agents.[1]

Table 1: Summary of Physicochemical and Stability Information

| Parameter | Value/Information | Source(s) |

| Appearance | Yellow crystalline powder | |

| Molecular Formula | C₉H₇NO₄S·xH₂O | |

| Molecular Weight | 225.22 g/mol (anhydrous basis) | |

| Storage Temperature | Room Temperature (2-30°C) | |

| Long-term Stability | At least 2 years at room temperature | |

| Light Sensitivity | Light sensitive | [1] |

| Moisture Sensitivity | Protect from moisture | |

| Incompatibilities | Strong oxidizing agents | [1] |

Forced Degradation Studies: A Framework for Stability Assessment

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions. The following sections outline a general framework for conducting forced degradation studies on this compound.

General Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

Experimental Protocols

The following are generalized protocols for subjecting this compound to various stress conditions. The concentration of the compound and the duration of the stress may need to be adjusted to achieve a target degradation of 5-20%.

2.2.1. Hydrolytic Degradation

-

Acidic Hydrolysis:

-

Prepare a solution of this compound (e.g., 1 mg/mL) in 0.1 M hydrochloric acid.

-

Incubate the solution at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.

-

-

Basic Hydrolysis:

-

Prepare a solution of this compound (e.g., 1 mg/mL) in 0.1 M sodium hydroxide.

-

Incubate the solution at an elevated temperature (e.g., 60°C) for a specified period.

-

At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for analysis.

-

-

Neutral Hydrolysis:

-

Prepare a solution of this compound (e.g., 1 mg/mL) in purified water.

-

Incubate the solution at an elevated temperature (e.g., 60°C) for a specified period.

-

At each time point, withdraw an aliquot and dilute with the mobile phase for analysis.

-

2.2.2. Oxidative Degradation

-

Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).

-

Add a solution of hydrogen peroxide to achieve a final concentration of, for example, 3%.

-

Store the solution at room temperature, protected from light, for a specified period.

-

At each time point, withdraw an aliquot and dilute with the mobile phase for analysis.

2.2.3. Thermal Degradation

-

Place a known amount of solid this compound in a suitable container (e.g., a glass vial).

-

Store the container in a temperature-controlled oven at an elevated temperature (e.g., 80°C).

-

At each time point, remove a sample, allow it to cool to room temperature, and prepare a solution of a known concentration in a suitable solvent for analysis.

2.2.4. Photolytic Degradation

-

Expose a solid sample and a solution of this compound to light conditions as specified in the ICH Q1B guideline (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

-

After the exposure period, prepare solutions of known concentrations from both the exposed and control samples for analysis.

Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial for separating the intact drug substance from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.

Table 2: Example HPLC Parameters for Analysis

| Parameter | Suggested Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | Based on the UV spectrum of 8-hydroxyquinoline-5-sulfonic acid (e.g., around 254 nm) |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

The method should be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust.

Potential Degradation Pathways

While specific degradation products for this compound are not extensively reported in the literature, potential degradation pathways can be hypothesized based on its chemical structure.

References

mechanism of action of 8-hydroxyquinoline-5-sulfonic acid as a chelating agent

An In-depth Technical Guide on the Core Mechanism of Action of 8-Hydroxyquinoline-5-Sulfonic Acid as a Chelating Agent

Introduction

8-Hydroxyquinoline-5-sulfonic acid (8-HQS), a water-soluble derivative of 8-hydroxyquinoline (oxine), is a versatile and potent chelating agent. Its molecular structure consists of a quinoline ring system with a hydroxyl group at the 8th position and a sulfonic acid group at the 5th position.[1] This sulfonic acid group imparts significant water solubility, making it a preferred ligand for applications in aqueous media, unlike its parent compound.[2] 8-HQS is widely utilized in various scientific and industrial domains, including analytical chemistry for the determination of metal ions, as an intermediate in the pharmaceutical industry, and in research for its fluorescent properties and biological activities.[1][3] The core of its functionality lies in its ability to form stable complexes with a wide range of metal ions.

Core Mechanism of Chelation

The chelating action of 8-hydroxyquinoline-5-sulfonic acid is attributed to its nature as a monoprotic, bidentate ligand.[4] The chelation process involves the formation of a stable five-membered ring with a metal ion through two donor atoms: the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group.[4][5] Upon complexation, the hydrogen atom of the hydroxyl group is displaced, and the metal ion becomes coordinately bonded to both the nitrogen and oxygen atoms.[5] This bidentate chelation results in the formation of highly stable metal complexes.

dot

Caption: Chelation of a metal ion by 8-hydroxyquinoline-5-sulfonic acid.

Coordination Chemistry and Stoichiometry

The stoichiometry of the metal-8-HQS complexes is dependent on the specific metal ion. A common stoichiometric ratio is 1:2 (metal:ligand).[4] For instance, with divalent metal ions from Group 12, such as Zn(II), Cd(II), and Hg(II), the dominant species formed is a 1:2 complex. Similarly, Co(II) and Ni(II) also form 1:2 complexes with 8-HQS.[4] Trivalent metal ions like Al(III), Ga(III), and In(III) typically form 1:3 (metal:ligand) complexes.[6]

The geometry of these complexes also varies. For example, the Zn(II) complex with two 8-HQS ligands adopts a square bipyramidal geometry, with two coordinated water molecules. In contrast, the complexes with Cd(II) and Hg(II) favor a cis-geometry for the coordinated water molecules. The copper(II) complex is suggested to have a square-planar geometry, while Co(II) and Ni(II) complexes are believed to be octahedral due to the coordination of two water molecules.[4]

Factors Influencing Chelation

The chelation process is significantly influenced by the pH of the solution. The optimal pH for the formation of fluorescent metal-HQS complexes generally lies between 5 and 8.[2] This is a crucial factor as the protonation state of the ligand, and the potential for the formation of metal hydroxo complexes are both pH-dependent.[2]

Quantitative Data Presentation

The stability and fluorescence of metal-8-HQS complexes are key quantitative parameters.

| Metal Ion | Stoichiometry (M:L) | logK₁ | logK₂ | logβ₂ | Optimal pH for Fluorescence | Reference |

| Ce(IV) | - | - | - | - | - | [7] |

| UO₂(²⁺) | 1:2 | 8.25 | 4.15 | 12.40 | - | [8] |

| Cd(II) | - | - | - | - | ~7.5 | [2] |

| Zn(II) | - | - | - | - | ~7.0 | [2] |

| Mg(II) | - | - | - | - | ~8.0 | [2] |

| Al(III) | - | - | - | - | ~5.5 | [2] |

| Ga(III) | - | - | - | - | ~3.5 | [2] |

| Metal Complex | Fluorescence Quantum Yield (ΦF) | Reference |

| Zn(II)/8-HQS | Lower than Cd(II) complex | |

| Cd(II)/8-HQS | Higher than Zn(II) and Hg(II) complexes | |

| Hg(II)/8-HQS | Lower than Cd(II) complex |

Experimental Protocols

Spectrophotometric Titration

This method is employed to determine the stoichiometric ratio and stability constants of metal complexes.

-

Principle: The formation of a metal-8-HQS complex leads to changes in the UV-visible absorption spectrum. By monitoring these changes, the concentration of the complex can be determined.

-

Methodology:

-

Prepare stock solutions of 8-HQS and the metal salt of known concentrations.

-

In a series of solutions, maintain a constant total concentration of the metal and ligand while varying their molar ratio (Job's method) or keep the concentration of one component constant while varying the other (mole-ratio method).

-

Maintain a constant pH and ionic strength using a suitable buffer.

-

Measure the absorbance of each solution at the wavelength of maximum absorption of the complex.

-

Plot absorbance versus the mole fraction of the ligand (Job's plot) or the molar ratio of ligand to metal. The stoichiometry corresponds to the maximum of the plot.

-

Stability constants can be calculated from the absorbance data.[4]

-

dot

References

- 1. Page loading... [guidechem.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. researchgate.net [researchgate.net]

- 4. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]

- 5. rroij.com [rroij.com]

- 6. Complexes of In(iii) with 8-hydroxyquinoline-5-sulfonate in solution: structural studies and the effect of cationic surfactants on the photophysical behaviour - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. medcraveonline.com [medcraveonline.com]

- 8. Determination of the stability constants of uranyl complex with 8-hydroxyquinolinium sulfate (Journal Article) | ETDEWEB [osti.gov]

The Antimicrobial Potential of 8-Hydroxyquinoline-5-Sulfonic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. In the quest for novel antimicrobial agents, 8-hydroxyquinoline and its derivatives have emerged as a promising class of compounds with a broad spectrum of activity against both bacterial and fungal pathogens. This technical guide provides an in-depth exploration of the antibacterial and antifungal properties of 8-hydroxyquinoline-5-sulfonic acid derivatives, focusing on their quantitative antimicrobial activity, the experimental methodologies used for their evaluation, and their proposed mechanisms of action.

Core Antibacterial and Antifungal Properties

8-Hydroxyquinoline-5-sulfonic acid and its derivatives are characterized by a core structure that confers significant biological activity. The antimicrobial efficacy of these compounds is largely attributed to their ability to chelate metal ions, which are essential for the function of various microbial enzymes.[1][2][3][4][5] This disruption of metal homeostasis within the microbial cell is a key mechanism of their antibacterial action.[1][6]

In the realm of antifungal activity, these derivatives have been shown to target the fungal cell wall and cytoplasmic membrane, leading to a loss of structural integrity and ultimately, cell death.[7] Furthermore, some derivatives have demonstrated the ability to inhibit critical virulence factors, such as the formation of pseudohyphae in Candida albicans.[6]

Quantitative Antimicrobial Activity

The antimicrobial potency of 8-hydroxyquinoline-5-sulfonic acid derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the reported MIC values and zones of inhibition for various derivatives against a range of bacterial and fungal strains.

Table 1: Antibacterial Activity of 8-Hydroxyquinoline-5-Sulfonic Acid Derivatives

| Compound/Derivative | Bacterial Strain | Method | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| 8-Hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | Staphylococcus aureus (MRSA clinical isolates) | Broth Microdilution | - | - | [8][9] |

| Acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide (3a–f) | Staphylococcus aureus ATCC 29213 | Broth Microdilution | - | - | [8][9] |

| Acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide (3a–f) | Enterococcus faecalis ATCC 29212 | Broth Microdilution | - | - | [8][9] |

| Substituted 8-hydroxyquinoline derivatives (2-6) | Escherichia coli (ATCC35218) | Disk Diffusion | - | Not specified | [10][11] |

| Substituted 8-hydroxyquinoline derivatives (2-6) | Staphylococcus aureus (ATCC29213) | Disk Diffusion | - | Not specified | [10][11] |

| Substituted 8-hydroxyquinoline derivatives (2-6) | Vibrio parahaemolyticus (ATCC17802) | Disk Diffusion | - | Not specified | [10][11] |

| Substituted 8-hydroxyquinoline derivatives (2-6) | Pseudomonas aeruginosa (ATCC27853) | Disk Diffusion | - | Not specified | [10][11] |

| 8-hydroxy-7-iodoquinoline-5-sulfonamide derivatives (2a, 2b, 2c, 3b, 3c, 5b, 6, 7, 8, 11) | Bacillus subtilis | Not specified | - | 12-18 | [12][13] |

| 8-hydroxy-7-iodoquinoline-5-sulfonamide derivatives (2a, 2b, 2c, 3b, 3c, 5b, 6, 7, 8, 11) | Staphylococcus aureus | Not specified | - | 22 | [12][13] |

| 8-hydroxy-7-iodoquinoline-5-sulfonamide derivatives (2a, 2b, 2c, 3b, 3c, 5b, 6, 7, 8, 11) | Pseudomonas aeruginosa | Not specified | - | 19 | [12][13] |

| 8-hydroxy-7-iodoquinoline-5-sulfonamide derivatives (2a, 2b, 2c, 3b, 3c, 5b, 6, 7, 8, 11) | Escherichia coli | Not specified | - | 29 | [12][13] |

Table 2: Antifungal Activity of 8-Hydroxyquinoline-5-Sulfonic Acid Derivatives

| Compound/Derivative | Fungal Strain | Method | MIC (µg/mL) | Reference |

| 8-hydroxy-7-iodoquinoline-5-sulfonamide derivatives (2a, 2b, 2c, 3b, 3c, 5b, 6, 7, 8, 11) | Candida albicans | Not specified | - | [12][13] |

Experimental Protocols

The evaluation of the antimicrobial activity of 8-hydroxyquinoline-5-sulfonic acid derivatives relies on standardized and reproducible experimental protocols. The two most common methods are the broth microdilution assay for determining MIC values and the agar disk diffusion assay for preliminary screening of antimicrobial activity.

Protocol 1: Broth Microdilution Susceptibility Test (CLSI Guidelines)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15][16][17]

-

Preparation of Antimicrobial Agent Stock Solution:

-

Accurately weigh the 8-hydroxyquinoline-5-sulfonic acid derivative.

-

Dissolve the compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

-

-

Preparation of Microtiter Plates:

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This creates a gradient of decreasing concentrations of the test compound across the wells.

-

Include a positive control well (broth with microbial inoculum, no compound) and a negative control well (broth only, no inoculum).

-

-

Inoculum Preparation:

-

Prepare a standardized suspension of the test microorganism (bacterium or fungus) in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to a specific cell density (approximately 1-2 × 10⁸ CFU/mL for bacteria).

-

Dilute the standardized inoculum in the appropriate broth to achieve the final desired inoculum concentration in the microtiter plate wells.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate (except the negative control) with the prepared microbial suspension.

-

Seal the plate and incubate under appropriate conditions (e.g., 35-37°C for 16-20 hours for most bacteria).

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for microbial growth (turbidity).

-

The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.

-

Protocol 2: Agar Disk Diffusion Susceptibility Test (Kirby-Bauer Method)

This method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to antimicrobial agents.[18][19][20][21][22]

-

Preparation of Agar Plates:

-

Use Mueller-Hinton agar (MHA) plates with a uniform depth (typically 4 mm).[19]

-

-

Inoculum Preparation:

-

Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

-

-

Inoculation of Agar Plates:

-

Dip a sterile cotton swab into the standardized bacterial suspension.

-

Remove excess inoculum by pressing the swab against the inside of the tube.

-

Streak the swab evenly across the entire surface of the MHA plate to create a uniform lawn of bacteria.

-

-

Application of Antimicrobial Disks:

-

Prepare sterile paper disks impregnated with a known concentration of the 8-hydroxyquinoline-5-sulfonic acid derivative.

-

Aseptically place the impregnated disks onto the surface of the inoculated agar plate.

-

Gently press the disks to ensure complete contact with the agar.

-

-

Incubation:

-

Invert the plates and incubate at 35-37°C for 16-18 hours.

-

-

Measurement and Interpretation:

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

-

The size of the zone of inhibition is used to determine the susceptibility of the bacterium to the compound, often by comparing it to standardized charts.

-

Visualization of Workflows and Mechanisms

Experimental Workflows

Caption: Workflow for Broth Microdilution MIC Assay.

Caption: Workflow for Agar Disk Diffusion Susceptibility Assay.

Proposed Mechanisms of Action

Caption: Proposed Antifungal Mechanisms of Action.

Caption: Proposed Antibacterial Mechanisms of Action.

Conclusion and Future Directions

8-Hydroxyquinoline-5-sulfonic acid and its derivatives represent a versatile scaffold for the development of novel antimicrobial agents. Their dual action against both bacteria and fungi, coupled with mechanisms of action that are distinct from many existing drugs, makes them attractive candidates for further investigation. Future research should focus on optimizing the structure-activity relationship to enhance potency and reduce potential toxicity, as well as further elucidating the specific molecular targets of these compounds. The detailed protocols and compiled data within this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of antimicrobial drug discovery.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Chelation in Antibacterial Drugs: From Nitroxoline to Cefiderocol and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]

- 5. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scienceopen.com [scienceopen.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 15. researchgate.net [researchgate.net]

- 16. journals.asm.org [journals.asm.org]

- 17. m.youtube.com [m.youtube.com]

- 18. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 19. asm.org [asm.org]

- 20. benchchem.com [benchchem.com]

- 21. hardydiagnostics.com [hardydiagnostics.com]

- 22. grownextgen.org [grownextgen.org]

Unlocking the Anticancer Potential of 8-Hydroxyquinoline-5-Sulfonic Acid Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyquinoline-5-sulfonic acid (8-HQS), a derivative of the versatile 8-hydroxyquinoline scaffold, has emerged as a promising ligand in the design of novel anticancer agents. Its ability to chelate a variety of metal ions often leads to the formation of complexes with significantly enhanced biological activity compared to the free ligand. These metal complexes have demonstrated potent cytotoxic effects against a broad spectrum of cancer cell lines, operating through diverse mechanisms of action that include the induction of apoptosis and the modulation of key signaling pathways involved in tumor progression and metastasis. This technical guide provides a comprehensive overview of the antitumor activities of 8-hydroxyquinoline-5-sulfonic acid complexes, presenting key quantitative data, detailed experimental methodologies, and an exploration of their molecular mechanisms to support ongoing research and drug development efforts in oncology.

Antitumor Activity: A Quantitative Overview

The antitumor efficacy of 8-hydroxyquinoline-5-sulfonic acid and its derivatives, particularly when complexed with metal ions, has been substantiated through numerous in vitro studies. The half-maximal inhibitory concentration (IC50), a critical measure of a compound's potency, has been determined for various complexes across a range of human cancer cell lines. The data consistently demonstrates that metal chelation can significantly enhance the cytotoxic and antiproliferative properties of the parent 8-hydroxyquinoline scaffold. Below is a summary of the reported IC50 values for selected compounds.

| Compound/Complex | Cancer Cell Line | IC50 (µM) | Reference |

| 8-Hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | C-32 (Amelanotic Melanoma) | 12.3 ± 1.1 | [1] |

| MDA-MB-231 (Breast Adenocarcinoma) | 15.1 ± 1.3 | [1] | |

| A549 (Lung Adenocarcinoma) | 18.2 ± 1.6 | [1] | |

| PVA/Ch/SQ-Cu2+ | HeLa (Cervical Cancer) | Good Cytotoxicity | [2] |

| PVA/Ch/SQ-Fe3+ | HeLa (Cervical Cancer) | Good Cytotoxicity | [2] |

| [Rh(η5-C5Me5)(HQCl-D-Pro)Cl] | Colo-205 (Colon Adenocarcinoma) | 23.4 | |

| [Rh(η5-C5Me5)(HQCl-L-Pro)Cl] | Colo-320 (Colon Adenocarcinoma) | 8.5 | |

| Tris(8-quinolinolato)gallium (KP46) | Renal Cancer | Clinically Effective | |

| 8-hydroxy-2-quinolinecarbaldehyde (3) | Hep3B (Hepatocellular Carcinoma) | 6.25 ± 0.034 µg/mL | [3] |

| MDA231, T-47D, Hs578t, SaoS2, K562, SKHep1 | 12.5–25 µg/mL | [3] | |

| Zinc(II)-8-hydroxyquinoline complex (DQ6) | SK-OV-3CR (Cisplatin-resistant Ovarian Cancer) | 2.25 ± 0.13 | [4] |

Note: This table is a compilation of data from various sources and is intended for comparative purposes. Experimental conditions may vary between studies.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate assessment of the antitumor activity of novel compounds. This section outlines the standard methodologies employed in the evaluation of 8-hydroxyquinoline-5-sulfonic acid complexes.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds (8-hydroxyquinoline-5-sulfonic acid complexes) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

-

Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, at 37°C and 5% CO2.

-

MTT Addition: Following incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

-

Cell Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Necrotic cells: Annexin V-FITC negative and PI positive.

-

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is employed to detect changes in the expression levels of key proteins involved in apoptosis signaling pathways, such as p53, p21, Bax, and Bcl-2.

-

Protein Extraction: Treat cells with the test compounds, harvest, and lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies specific for p53, p21, Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis is used to quantify the relative protein expression levels.

Mandatory Visualizations

To elucidate the complex biological processes and experimental designs discussed, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified design constraints.

Caption: General experimental workflow for evaluating the antitumor activity of 8-HQS complexes.

References

An In-Depth Technical Guide to 8-Hydroxyquinoline-5-Sulfonic Acid Hydrate for Analytical Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 8-hydroxyquinoline-5-sulfonic acid hydrate, a versatile chelating agent with significant applications in analytical chemistry. We will delve into its core properties, principles of chelation, and detailed experimental protocols for its use in the quantitative analysis of metal ions.

Core Concepts: Understanding this compound

This compound (often abbreviated as HQS) is an organic compound derived from 8-hydroxyquinoline. The addition of a sulfonic acid group (-SO₃H) to the quinoline structure significantly increases its water solubility compared to its parent compound, making it particularly suitable for aqueous-based analytical methods. It typically exists as a yellow crystalline powder.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₉H₇NO₄S·xH₂O |

| Molecular Weight | 225.22 g/mol (anhydrous) |

| Appearance | Yellow fine crystalline powder |

| Solubility | Soluble in water |

| Melting Point | >300 °C |

The Principle of Chelation

The primary analytical utility of 8-hydroxyquinoline-5-sulfonic acid lies in its ability to act as a bidentate chelating agent. The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group form a stable five-membered ring with a metal ion. This chelation process often results in the formation of colored or fluorescent complexes, which can be quantified using spectrophotometry or spectrofluorometry.

The sulfonic acid group, while enhancing water solubility, does not directly participate in the chelation but influences the overall electronic properties of the molecule.

Caption: Chelation of a metal ion (Mⁿ⁺) by 8-hydroxyquinoline-5-sulfonic acid.

Data Presentation: Stability of Metal Complexes

The stability of the metal-HQS complexes is a critical factor in analytical applications. The stability constant (log K) provides a quantitative measure of the strength of the interaction between the metal ion and the ligand. Higher log K values indicate more stable complexes.

| Metal Ion | log K₁ | log K₂ | Conditions |

| Cu²⁺ | 11.9 | 10.5 | 25 °C, 0.1 M KCl |

| Ni²⁺ | 9.7 | 8.2 | 25 °C, 0.1 M KCl |

| Co²⁺ | 8.8 | 7.3 | 25 °C, 0.1 M KCl |

| Zn²⁺ | 8.6 | 7.8 | 25 °C, 0.1 M KCl |

| Fe³⁺ | 12.3 | - | 20 °C, 0.1 M NaClO₄ |

| Al³⁺ | 10.0 | 9.0 | 25 °C, 0.1 M KNO₃ |

| Mg²⁺ | 5.5 | 4.1 | 25 °C, 0.1 M KCl |

| Ca²⁺ | 4.2 | - | 25 °C, 0.1 M KCl |

Note: Data synthesized from various sources. Conditions can affect the exact values.

Analytical Applications and Experimental Protocols